

# A Comprehensive Technical Overview of 1-Epilupinine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Epilupinine**

Cat. No.: **B1197715**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Identification

**1-Epilupinine** is a naturally occurring quinolizidine alkaloid found in various plant species, most notably within the *Lupinus* (lupin) genus.<sup>[1]</sup> As the C-1 epimer of lupinine, it is a significant compound in the study of quinolizidine biosynthesis and asymmetric synthesis.<sup>[1]</sup> Its potential pharmacological properties, including neuroprotective, analgesic, and anti-inflammatory effects, have made it a subject of interest in drug discovery and development.<sup>[1][2]</sup>

- IUPAC Name: [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol<sup>[1][3]</sup>
- CAS Number: 486-71-5<sup>[1][2][3][4][5]</sup>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Epilupinine**.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO	[1][3][4]
Molar Mass	169.26 g/mol	[1][2][3]
Physical State	White crystalline solid	[5]
Melting Point	77-78 °C	[2]
Boiling Point	270 °C at 760 mmHg	[2]
Density	1.04 g/cm <sup>3</sup>	[2]
Flash Point	99.1 °C	[2]

## Experimental Protocols

### Asymmetric Total Synthesis

Multiple asymmetric total syntheses of (+)-epilupinine have been developed. One concise method was achieved in three main steps using commercially available reagents.[6]

#### Methodology:

- **Alkylation of N-nosylamide:** This initial step sets the stereochemistry of the molecule.
- **Ozone Oxidation:** This step modifies a key functional group in the intermediate.
- **Sequential Reactions:** A one-pot sequence involving:
  - Removal of the nosyl group.
  - Intramolecular dehydrative condensation.
  - Intramolecular Mannich reaction catalyzed by L-proline.
  - A final reduction step to yield (+)-epilupinine.[6]

Another reported total synthesis was completed in nine steps with an overall yield of 48%. The key step in this process was the use of an intramolecular nitrile oxide-alkene cycloaddition

(INOC) to construct the quinolizidine skeleton.[\[7\]](#)

## Analytical Determination in Plant Material

A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of quinolizidine alkaloids, including **1-epilupinine**, in lupin seeds.[\[8\]](#)[\[9\]](#)

Methodology:

- Sample Extraction: A one-step extraction is performed using an acidified methanol/water solution. This procedure has shown recoveries between 80% and 105% for most quinolizidine alkaloids.[\[8\]](#)
- LC-MS/MS Analysis: The developed method was validated in-house using 15 quinolizidine alkaloid standards.[\[8\]](#)[\[9\]](#)
- Validation: In-house validation demonstrated relative standard deviations (n=6) between 2% and 14% for all compounds at three different spiking levels (1, 5, and 25 mg/kg).[\[8\]](#)
- Cross-Verification: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and confirm the presence of alkaloids for which no analytical standard is available.[\[9\]](#) It has been noted that **1-epilupinine** and its epimer, lupinine, have very close retention times in most GC-MS methods, which can lead to misidentification if not carefully validated.[\[8\]](#)

## Biological Activity and Signaling

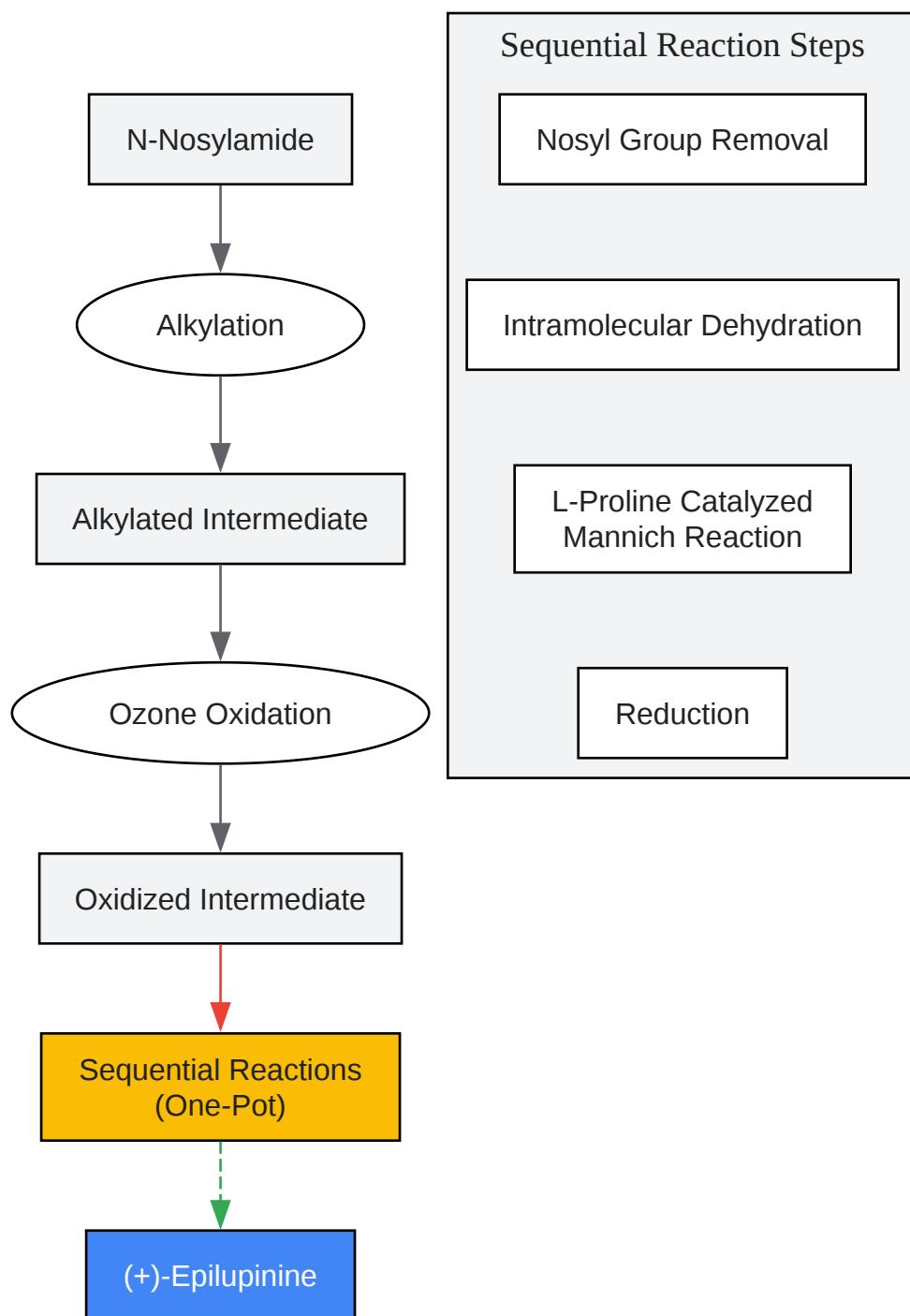
Studies have indicated that **1-epilupinine** may possess therapeutic potential for improving cognitive function and offering neuroprotection.[\[1\]](#) In a mouse model of scopolamine-induced dementia, treatment with **1-epilupinine** (5 mg/kg) resulted in improved performance in the Morris water maze test, as evidenced by a higher number of platform crossings and reduced latency ( $P < 0.01$ ).[\[1\]](#) While specific signaling pathways for **1-epilupinine** are not deeply elucidated in the provided context, its effects on neuroinflammation and cognitive function suggest interactions with complex neuronal signaling cascades. The biosynthesis of quinolizidine alkaloids, however, is proposed to follow a specific pathway.

## Visualized Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **1-Epilupinine** starting from L-Lysine.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a concise asymmetric total synthesis of (+)-Epilupinine.[1][6]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Epilupinine - Wikipedia [en.wikipedia.org]
- 2. Cas 486-71-5,(+)-Epilupinine | lookchem [lookchem.com]
- 3. Epilupinine | C10H19NO | CID 92767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-Epilupinine | 486-71-5 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of (+)-epilupinine via an intramolecular nitrile oxide-alkene cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Overview of 1-Epilupinine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197715#1-epilupinine-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b1197715#1-epilupinine-iupac-name-and-cas-number)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)